(Z)-N-(2,4-difluorophenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide
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Overview
Description
(Z)-N-(2,4-difluorophenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, in particular, features a tosylhydrazone group, which is often used in organic synthesis for the formation of various heterocyclic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(2,4-difluorophenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide typically involves the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of appropriate starting materials, such as salicylaldehyde derivatives and α,β-unsaturated carbonyl compounds.
Introduction of the Tosylhydrazone Group: The tosylhydrazone group is introduced by reacting the chromene derivative with p-toluenesulfonylhydrazide under acidic or basic conditions.
Formation of the Final Compound: The final step involves the reaction of the intermediate with 2,4-difluoroaniline to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the chromene core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the tosylhydrazone group, potentially leading to the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions, especially at the aromatic rings, where halogen atoms can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry
Synthesis of Heterocycles: The compound can be used as an intermediate in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry.
Biology
Biological Activity Studies: The compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
Drug Development: Due to its structural features, the compound may serve as a lead compound in the development of new pharmaceuticals.
Industry
Material Science: The compound may find applications in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of (Z)-N-(2,4-difluorophenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or DNA, leading to modulation of biological pathways. The presence of the tosylhydrazone group suggests potential interactions with nucleophilic sites in biological molecules.
Comparison with Similar Compounds
Similar Compounds
Chromene Derivatives: Compounds such as 2H-chromene-3-carboxamides with various substituents.
Tosylhydrazones: Compounds containing the tosylhydrazone functional group, used in organic synthesis.
Uniqueness
The uniqueness of (Z)-N-(2,4-difluorophenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide lies in its combination of a chromene core with a tosylhydrazone group and difluorophenyl substituent. This unique structure may confer specific biological activities and synthetic utility not found in other similar compounds.
Properties
IUPAC Name |
(2Z)-N-(2,4-difluorophenyl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F2N3O4S/c1-14-6-9-17(10-7-14)33(30,31)28-27-23-18(12-15-4-2-3-5-21(15)32-23)22(29)26-20-11-8-16(24)13-19(20)25/h2-13,28H,1H3,(H,26,29)/b27-23- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLNXQXQDXFMLH-VYIQYICTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C\2/C(=CC3=CC=CC=C3O2)C(=O)NC4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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